

# A Comparative Analysis of Oliceridine Clinical Trial Results for Acute Pain Management

Author: BenchChem Technical Support Team. Date: December 2025



Aimed at researchers, scientists, and drug development professionals, this guide provides an objective cross-study comparison of oliceridine's clinical trial performance against traditional opioids, supported by experimental data and detailed methodologies.

Oliceridine, a novel intravenous opioid agonist, has been the subject of extensive clinical investigation for the management of moderate to severe acute pain. Its unique mechanism as a G-protein biased agonist at the  $\mu$ -opioid receptor suggests a potential for an improved safety and tolerability profile compared to conventional opioids like morphine, which activate both G-protein and  $\beta$ -arrestin pathways. This guide synthesizes the results from key clinical trials to offer a comprehensive comparison.

#### **Mechanism of Action: A Biased Approach**

Traditional opioids, such as morphine, exert their analgesic effects by activating G-protein signaling pathways upon binding to the  $\mu$ -opioid receptor. However, they also trigger the  $\beta$ -arrestin pathway, which is associated with many of the well-known opioid-related adverse events, including respiratory depression and gastrointestinal issues. Oliceridine is designed to preferentially activate the G-protein pathway while minimizing the recruitment of  $\beta$ -arrestin.[1] This biased agonism is hypothesized to separate the desired analgesic effects from the undesirable side effects.





Click to download full resolution via product page

Figure 1: Signaling Pathways of Traditional Opioids vs. Oliceridine

#### **Pivotal Clinical Trials: APOLLO-1 & APOLLO-2**

The efficacy and safety of oliceridine were primarily evaluated in two Phase 3, randomized, double-blind, placebo- and active-controlled trials: APOLLO-1 (in patients undergoing bunionectomy) and APOLLO-2 (in patients undergoing abdominoplasty).[2][3][4][5]

#### **Experimental Protocols**



A generalized workflow for the APOLLO trials is depicted below.



Click to download full resolution via product page

Figure 2: Generalized Experimental Workflow for APOLLO Trials

Key aspects of the trial protocols were as follows:

- Patient Population: Adults with moderate to severe postoperative pain following either bunionectomy (APOLLO-1) or abdominoplasty (APOLLO-2).[2][3]
- Study Arms: Patients were randomized to receive intravenous oliceridine, morphine, or placebo.[2][3]
- Dosing Regimens:
  - Oliceridine: A 1.5 mg loading dose followed by patient-controlled analgesia (PCA) demand doses of 0.1 mg, 0.35 mg, or 0.5 mg.[2][3][4][5]



- o Morphine: A 4 mg loading dose followed by 1 mg PCA demand doses.[2][3][4][5]
- Placebo: A loading dose and PCA demand doses with no active drug.[2][3]
- Primary Endpoint: The primary efficacy endpoint was the proportion of treatment responders, defined as patients who experienced at least a 30% decrease in their pain intensity score, did not receive rescue medication, and did not discontinue due to lack of efficacy.
- Secondary Endpoints: Included comparisons of efficacy to morphine and assessments of safety and tolerability, such as the incidence of adverse events.[2][3]

## **Comparative Efficacy Results**

The APOLLO trials demonstrated that oliceridine was superior to placebo in providing pain relief. The higher doses of oliceridine (0.35 mg and 0.5 mg demand doses) were found to be non-inferior to morphine in analysesic efficacy.

| Trial                        | Treatment Group    | Responder Rate (%) | p-value vs. Placebo |
|------------------------------|--------------------|--------------------|---------------------|
| APOLLO-1<br>(Bunionectomy)   | Oliceridine 0.1 mg | 50.0               | <0.0001             |
| Oliceridine 0.35 mg          | 62.0               | <0.0001            |                     |
| Oliceridine 0.5 mg           | 65.8               | <0.0001            | _                   |
| Morphine 1 mg                | 48.7               | <0.0001            |                     |
| Placebo                      | 15.2               | -                  |                     |
| APOLLO-2<br>(Abdominoplasty) | Oliceridine 0.1 mg | 61.0               | <0.05               |
| Oliceridine 0.35 mg          | 76.3               | <0.05              |                     |
| Oliceridine 0.5 mg           | 70.0               | <0.05              | -                   |
| Morphine 1 mg                | 78.3               | <0.05              | _                   |
| Placebo                      | 45.7               | -                  |                     |

Table 1: Responder Rates in APOLLO-1 and APOLLO-2 Trials[3]



#### **Comparative Safety and Tolerability**

A key objective of the oliceridine development program was to demonstrate an improved safety profile compared to conventional opioids. The APOLLO trials collected extensive data on adverse events.

| Adverse<br>Event                       | Trial    | Oliceridine<br>0.35 mg (%) | Oliceridine<br>0.5 mg (%) | Morphine 1<br>mg (%) | Placebo (%) |
|----------------------------------------|----------|----------------------------|---------------------------|----------------------|-------------|
| Nausea                                 | APOLLO-1 | 32.9                       | 46.8                      | 51.3                 | 12.7        |
| APOLLO-2                               | 47.4     | 53.8                       | 62.0                      | 30.4                 |             |
| Vomiting                               | APOLLO-1 | 13.9                       | 21.5                      | 27.6                 | 6.3         |
| APOLLO-2                               | 26.3     | 31.3                       | 45.6                      | 13.9                 |             |
| Somnolence                             | APOLLO-1 | 10.1                       | 13.9                      | 15.8                 | 3.8         |
| APOLLO-2                               | 11.8     | 17.5                       | 21.5                      | 6.3                  |             |
| Respiratory Safety Burden (Mean Hours) | APOLLO-1 | 0.28                       | 0.80                      | 1.10                 | 0.00        |
| APOLLO-2                               | 1.48     | 1.59                       | 1.72                      | 0.60                 |             |

Table 2: Incidence of Common Adverse Events and Respiratory Safety Burden in APOLLO-1 and APOLLO-2 Trials[3]

The data suggests a dose-dependent increase in adverse events with oliceridine. While the equianalgesic doses of oliceridine (0.35 mg and 0.5 mg) showed a numerically lower incidence of nausea and vomiting compared to morphine in some instances, the differences were not always statistically significant. The respiratory safety burden, a composite measure of respiratory adverse events, also showed a trend towards being lower with oliceridine compared to morphine, particularly at the lower doses.

## **ATHENA Study: Real-World Safety Data**



The ATHENA study was a Phase 3, open-label safety study that enrolled a broader population of patients with moderate to severe acute pain from surgical or medical conditions.[1][6] This trial provided additional safety data in a more "real-world" setting.

#### **Key Findings from ATHENA:**

- Patient Population: 768 patients were treated with oliceridine, with the majority being postoperative surgical patients.[6]
- Safety Profile: Oliceridine was generally well-tolerated. The most common adverse events were nausea (31%), constipation (11%), and vomiting (11%).[7]
- Serious Adverse Events: Serious adverse events were reported in 2% of patients.

#### Conclusion

The clinical trial program for oliceridine has demonstrated its efficacy in the management of moderate to severe acute pain, with higher doses showing non-inferiority to morphine. The unique mechanism of action as a G-protein biased agonist holds the promise of an improved safety and tolerability profile. While the data from the APOLLO trials suggest a potential for reduced gastrointestinal and respiratory adverse events compared to morphine, further research and real-world evidence will be crucial to fully characterize its comparative safety profile. The ATHENA study provides reassuring safety data in a broader patient population. For researchers and drug development professionals, oliceridine represents a significant step in the development of safer opioid analgesics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. ATHENA: A Phase 3, Open-Label Study Of The Safety And Effectiveness Of Oliceridine (TRV130), A G-Protein Selective Agonist At The μ-Opioid Receptor, In Patients With Moderate To Severe Acute Pain Requiring Parenteral Opioid Therapy - PMC [pmc.ncbi.nlm.nih.gov]







- 2. APOLLO-1: a randomized placebo and active-controlled phase III study investigating oliceridine (TRV130), a G protein-biased ligand at the μ-opioid receptor, for management of moderate-to-severe acute pain following bunionectomy PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iasp-pain.org [iasp-pain.org]
- 4. APOLLO-1: a randomized placebo and active-controlled phase III study investigating oliceridine (TRV130), a G protein-biased ligand at the μ-opioid receptor, for management of moderate-to-severe acute pain following bunionectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. APOLLO-2: A Randomized, Placebo and Active-Controlled Phase III Study Investigating Oliceridine (TRV130), a G Protein-Biased Ligand at the μ-Opioid Receptor, for Management of Moderate to Severe Acute Pain Following Abdominoplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] ATHENA: A Phase 3, Open-Label Study Of The Safety And Effectiveness Of Oliceridine (TRV130), A G-Protein Selective Agonist At The μ-Opioid Receptor, In Patients With Moderate To Severe Acute Pain Requiring Parenteral Opioid Therapy | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [A Comparative Analysis of Oliceridine Clinical Trial Results for Acute Pain Management]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12397326#cross-study-comparison-of-oliceridine-clinical-trial-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com